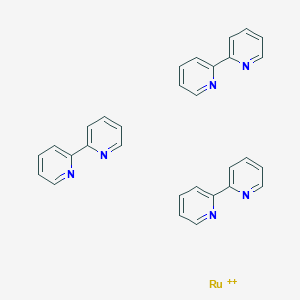

Tris(2,2'-bipyridyl)ruthenium(II)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15158-62-0 |

|---|---|

Molecular Formula |

C30H24N6Ru+2 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+) |

InChI |

InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |

InChI Key |

HNVRWFFXWFXICS-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Other CAS No. |

15158-62-0 |

Related CAS |

14323-06-9 (dichloride) |

Synonyms |

(Ru(bpy)3) (Ru(bpy)3)(B(C6F5)4)2 (Ru(bpy)3)Cl2 Ru(II)-tris(bipyridyl) ruthenium II tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium II tris(2,2'-bipyridine)ruthenium II, dichloride tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate |

Origin of Product |

United States |

Foundational & Exploratory

Tris(2,2'-bipyridyl)ruthenium(II) chloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of Tris(2,2'-bipyridyl)ruthenium(II) Chloride

Introduction: The Quintessential Photosensitizer

Tris(2,2'-bipyridyl)ruthenium(II) chloride, denoted as [Ru(bpy)₃]Cl₂, is a coordination complex that has garnered significant attention across diverse scientific fields. Its prominence stems from a unique combination of chemical stability, rich redox properties, and remarkable photophysical characteristics.[1][2] This orange-red crystalline salt, typically isolated as a hexahydrate, is a cornerstone of photoredox catalysis, a field that leverages light to drive chemical reactions.[1] Its applications extend to solar energy conversion, where it acts as a photosensitizer, and to the development of highly sensitive bioanalytical assays based on its electrochemiluminescent properties.[2][3]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of [Ru(bpy)₃]Cl₂. Moving beyond a simple recitation of steps, it delves into the causality behind the procedural choices, offering insights into the chemical mechanism and providing a framework for troubleshooting and optimization. The protocol described is a robust, high-yield method adapted from established literature, ensuring reliability and reproducibility for researchers in both academic and industrial settings.[3]

Part 1: The Underlying Chemistry: A Mechanistic Perspective

The synthesis of [Ru(bpy)₃]Cl₂ is a fascinating interplay of redox chemistry and coordination principles. The overall transformation involves the reduction of a ruthenium(III) precursor to ruthenium(II), which is then captured by three bidentate 2,2'-bipyridine (bpy) ligands to form the thermodynamically stable octahedral complex.[1][3]

The Core Reaction:

The synthesis begins with ruthenium(III) chloride hydrate (RuCl₃·xH₂O), a common starting material that can contain various oxo- and hydroxy-chloro species and even Ru(IV).[3] To ensure stoichiometric consistency, the precursor is often dried prior to use.[3] The critical step is the reduction of Ru³⁺ to Ru²⁺. While various reducing agents can be employed, this protocol utilizes sodium phosphinate (NaH₂PO₂), a moderately strong reducing agent, for its efficacy and high yield.[3][4]

The reduction half-reaction is as follows: 4Ru³⁺ + 4e⁻ → 4Ru²⁺[3]

The phosphinate ion is oxidized in the process: H₂PO₂⁻ + 2H₂O → H₂PO₄⁻ + 4H⁺ + 4e⁻[3]

Once the more labile Ru²⁺ ion is formed, it is rapidly complexed by the 2,2'-bipyridine ligands present in solution. As a bidentate chelating ligand, each bpy molecule forms two coordinate bonds to the ruthenium center.[3][5] Three bpy ligands coordinate to form the stable, chiral [Ru(bpy)₃]²⁺ cation, which possesses D₃ symmetry.[1]

The final step is the precipitation of the complex from the aqueous solution. This is achieved by increasing the concentration of the chloride counter-ion, typically by adding a salt like potassium chloride (KCl). This leverages the common ion effect to decrease the solubility of [Ru(bpy)₃]Cl₂, causing it to crystallize out of solution as the hexahydrate.[3]

Caption: Reaction mechanism for [Ru(bpy)₃]Cl₂ synthesis.

Part 2: The Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis, yielding a substantial amount of the final product. Adherence to the specified steps and quantities is crucial for achieving the reported high yield and purity.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | ~207.43 (anhydrous) | 0.10 g | Pre-dried at 120°C for at least 3 hours.[3] |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 0.23 g | |

| Phosphinic acid (31% aq. solution) | H₃PO₂ | 66.00 | ~2 mL | Also known as hypophosphorus acid. |

| Sodium hydroxide | NaOH | 40.00 | ~6-7 pellets | |

| Potassium chloride | KCl | 74.55 | 3.2 g | Used for precipitation. |

| Deionized Water | H₂O | 18.02 | As needed | |

| Acetone | C₃H₆O | 58.08 | As needed | For washing. |

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Procedure

1. Preparation of Sodium Phosphinate Solution:

-

In a small beaker, place approximately 2 mL of 31% phosphinic acid solution.

-

Carefully add sodium hydroxide pellets one at a time with stirring until a slight cloudy precipitate is formed.

-

Add phosphinic acid dropwise until the precipitate just redissolves. This freshly prepared solution is used in the next stage.[3]

2. Synthesis of the Complex:

-

To a 25-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pre-dried ruthenium(III) chloride (0.10 g, ~0.48 mmol) and 2,2'-bipyridine (0.23 g, 1.44 mmol).[3]

-

Add 10 mL of deionized water to the flask.

-

Add 0.5 mL of the freshly prepared sodium phosphinate solution to the mixture.[3]

-

Heat the mixture to a boil with stirring. Allow it to reflux for 30 minutes. During this time, the solution's color will transition from an initial green or brown to a final, clear orange-red.[3]

3. Isolation and Purification:

-

After the reflux period, cool the solution to room temperature.

-

Filter the warm solution through a medium porosity sintered glass filter to remove any undissolved trace materials.

-

Transfer the filtrate to a 50-mL conical flask and add 3.2 g of potassium chloride. Stir until the KCl is fully dissolved.[3]

-

Heat the solution to boiling on a hot plate to ensure all the crude product dissolves, resulting in a deep red solution.

-

Allow the solution to cool slowly to room temperature, which will yield beautiful red, plate-like crystals. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[3]

-

Collect the crystals by filtration on a sintered glass filter.

-

Wash the collected crystals sequentially with two 3-mL portions of ice-cold 10% aqueous acetone, followed by 10 mL of pure acetone.[3]

-

Air-dry the final product. The expected yield is approximately 80%.[3]

Part 3: Product Characterization

The synthesized product, tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate, should be a dark red crystalline powder.[2] The most definitive and accessible method for confirming its identity is UV-Visible (UV-Vis) spectroscopy, owing to the complex's strong Metal-to-Ligand Charge Transfer (MLCT) bands.[1][2]

| Characteristic | Value | Reference |

| Appearance | Red/Orange Crystalline Solid | [1] |

| Molar Mass (Hexahydrate) | 748.62 g/mol | [1][2] |

| UV-Vis λmax 1 | 452-454 nm | [1][3] |

| Molar Extinction (ε) at λmax 1 | ~14,000 - 14,600 M⁻¹cm⁻¹ | [1][3] |

| UV-Vis λmax 2 (shoulder) | ~428 nm | [2][3] |

| Molar Extinction (ε) at λmax 2 | ~11,700 M⁻¹cm⁻¹ | [3] |

| Emission λmax (Phosphorescence) | ~600 nm | [2][3] |

To perform the analysis, a dilute aqueous solution of the complex should be prepared. The concentration should be adjusted such that the absorbance at the main peak (~454 nm) is approximately 1 absorbance unit to ensure it falls within the linear range of the spectrophotometer.[3]

Part 4: Safety, Handling, and Storage

Proper laboratory safety protocols are paramount when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[6][7]

-

Ventilation: All procedures, especially those involving the handling of ruthenium powder or heating, should be conducted in a well-ventilated fume hood. This is critical to avoid inhaling any dust and to mitigate risks associated with the potential formation of volatile and toxic ruthenium(VIII) oxide upon oxidation.[8]

-

Handling Chemicals:

-

Ruthenium Chloride: Can be irritating to the skin and mucous membranes. Avoid creating dust.[8]

-

Phosphinic Acid: Corrosive. Handle with care to avoid skin and eye contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Ruthenium-containing waste may require specialized disposal as a precious metal.[8]

-

-

Storage: The final product should be stored in a cool, dry place in a tightly sealed container, protected from light.[7][8]

By following this detailed guide, researchers can reliably synthesize high-purity tris(2,2'-bipyridyl)ruthenium(II) chloride, a vital compound for advancing research in chemistry, materials science, and drug development.

References

- Tris(2,2'-bipyridine)ruthenium(II)

-

MATERIAL SAFETY DATA SHEET Page 1 of 3 11/16/05 [Link] - CDN.

- Ruthenium Powder - Safety D

- Safety Data Sheet Product No. 19421 Ruthenium Red Issue Date (07-31-15)

- Tris(bipyridine)ruthenium(II) chloride - Wikipedia.

- Tris(bipyridine)ruthenium(II) chloride - Grokipedia.

- Tris(2,2'-bipyridine)ruthenium(II).

- (NOTE) Tris(bipy)ruthenium(II)chloride Synthesis - Powered by XMB 1.9.11.

Sources

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Sciencemadness Discussion Board - (NOTE) Tris(bipy)ruthenium(II)chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. colonialmetals.com [colonialmetals.com]

- 7. tedpella.com [tedpella.com]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

[Ru(bpy)3]2+ photophysical and electrochemical properties

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+)

Abstract

Tris(2,2'-bipyridine)ruthenium(II), commonly abbreviated as [Ru(bpy)3]2+, stands as a cornerstone complex in the fields of photochemistry and electrochemistry.[1][2] Its ascent to prominence, beginning with its first synthesis in 1936, is attributable to a unique and powerful combination of chemical stability, rich redox behavior, and remarkable photophysical properties.[1] These characteristics include intense absorption of visible light, a long-lived and emissive excited state, and reversible electron transfer capabilities.[1][3] This guide provides an in-depth exploration of these core properties, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its behavior, present validated experimental protocols for its characterization, and contextualize its significance as a benchmark photosensitizer against which new compounds are often measured.[1][4][5]

Foundational Concepts: Synthesis and Electronic Structure

While numerous synthetic routes exist, the preparation of [Ru(bpy)3]2+ is straightforward, with modern microwave-assisted methods offering rapid and efficient access to high-purity material.[5] The complex exhibits D3 symmetry, resembling a three-bladed propeller, which is fundamental to understanding its electronic states.[6]

The ground state electronic configuration of the ruthenium(II) center (a d6 metal) in an octahedral ligand field results in a low-spin state with all six d-electrons in the t2g orbitals. The key to its photophysical behavior lies in the relative energies of these metal-centered orbitals and the π* orbitals of the bipyridine ligands.

Photophysical Properties: A Dialogue with Light

The interaction of [Ru(bpy)3]2+ with light is defined by a series of efficient and well-characterized events, beginning with absorption and culminating in luminescence or energy transfer.

Electronic Absorption

The UV-Visible absorption spectrum of [Ru(bpy)3]2+ is characterized by two main features:

-

Ligand-Centered (LC) Transitions: Intense absorption bands in the ultraviolet region (e.g., ~285 nm) are attributed to π → π* transitions within the bipyridine ligands.[3]

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: A broad and intense absorption band in the visible region, with a maximum around 452 nm (ε ≈ 14,600 M⁻¹cm⁻¹), is the hallmark of this complex.[1][3] This transition involves the promotion of an electron from a metal-centered t2g orbital to a ligand-centered π* orbital. It is this MLCT band that enables the complex to efficiently harvest visible light.

The Excited State Journey: A Jablonski Diagram Perspective

Upon absorption of a photon in the visible region, the complex is promoted from its singlet ground state (S0) to a singlet MLCT excited state (1MLCT). What happens next is a critical, ultrafast process that underpins its utility.

-

Intersystem Crossing (ISC): The initial 1MLCT state undergoes extremely rapid (femtosecond timescale) and near-unit-efficiency intersystem crossing to a triplet MLCT state (3MLCT).[1][7] This process is facilitated by the strong spin-orbit coupling introduced by the heavy ruthenium atom.

-

The 3MLCT State: This triplet state is the key player. It is a relatively long-lived excited state (hundreds of nanoseconds to microseconds, depending on the solvent and presence of quenchers).[3] This longevity provides a sufficient window for it to participate in bimolecular reactions, such as electron or energy transfer.

-

Relaxation Pathways: The 3MLCT state can relax back to the ground state via two main pathways:

-

Phosphorescence: Radiative decay from the triplet state results in the emission of a photon, typically observed with a maximum around 620 nm.[3][4]

-

Non-radiative Decay: The excited state energy can be dissipated as heat or quenched through interactions with other molecules (like O2), which shortens its lifetime.

-

Caption: Jablonski diagram for [Ru(bpy)3]2+ illustrating key photophysical processes.

Key Photophysical Parameters

The utility of [Ru(bpy)3]2+ is quantified by several key parameters, which are summarized below. It is critical to note the profound effect of dissolved oxygen, a highly efficient quencher of the 3MLCT state. Therefore, measurements are often performed on deaerated solutions to reveal the intrinsic properties of the complex.

| Parameter | Symbol | Typical Value (in Water) | Significance |

| Absorption Maximum | λabs | 452 nm[3] | Wavelength for peak MLCT absorption. |

| Molar Absorptivity | ε | 14,600 M⁻¹cm⁻¹[3] | Efficiency of light absorption. |

| Emission Maximum | λem | ~620 nm[3] | Wavelength of phosphorescence. |

| Emission Quantum Yield | Φem | 0.042 (deaerated)[1] | Efficiency of light emission vs. other decay paths. |

| Excited-State Lifetime | τ | 650 ns (deaerated)[3] | Duration of the emissive excited state. |

Electrochemical Properties: The Flow of Electrons

[Ru(bpy)3]2+ exhibits well-defined and reversible redox chemistry, making it an ideal subject for electrochemical studies and a versatile component in electron transfer schemes.

Core Redox Processes

The primary redox events are:

-

Oxidation: A single, reversible one-electron oxidation centered on the metal, converting Ru(II) to Ru(III).

-

[Ru(bpy)3]2+ ⇌ [Ru(bpy)3]3+ + e⁻

-

-

Reduction: Three successive, reversible one-electron reductions. Each reduction localizes an electron onto the π* orbital of one of the three bipyridine ligands.[4][8]

-

[Ru(bpy)3]2+ + e⁻ ⇌ [Ru(bpy)3]⁺

-

[Ru(bpy)3]⁺ + e⁻ ⇌ [Ru(bpy)3]⁰

-

[Ru(bpy)3]⁰ + e⁻ ⇌ [Ru(bpy)3]⁻

-

These processes are readily characterized using cyclic voltammetry (CV).

Caption: Redox states of the [Ru(bpy)3]2+ complex and their transitions.

Summary of Electrochemical Potentials

The formal potentials for these redox couples are solvent-dependent. The values below are representative for acetonitrile, a common solvent for these studies.

| Redox Couple | E½ (V vs. SCE) | Process Description |

| Ru(III)/Ru(II) | ~ +1.29 | Metal-centered oxidation |

| [Ru(bpy)3]2+/+ | ~ -1.33 | First ligand-centered reduction |

| [Ru(bpy)3]+/0 | ~ -1.52 | Second ligand-centered reduction |

| [Ru(bpy)3]0/- | ~ -1.78 | Third ligand-centered reduction |

(Note: Potentials are approximate and can vary with solvent, supporting electrolyte, and reference electrode. Values referenced from multiple sources including[4][9])

The Photoredox Engine: Interplay of Light and Electrons

The true power of [Ru(bpy)3]2+ emerges from the properties of its excited state. The 3MLCT state, denoted as [Ru(bpy)3]2+, can be described as [RuIII(bpy)2(bpy•⁻)]2+. In this state, the complex simultaneously possesses a highly oxidizing Ru(III) center and a highly reducing ligand radical anion.[3]

Consequently, the excited state is both a stronger oxidant and a stronger reductant than the ground state .[4] This dual reactivity is the foundation of photoredox catalysis.

The redox potentials of the excited state can be estimated by combining the ground-state potentials with the zero-zero excitation energy (E0-0), which is the energy difference between the lowest vibrational levels of the ground and excited states (~2.12 eV for [Ru(bpy)3]2+).

-

Excited-State Oxidation Potential: E(Ru³⁺/Ru²⁺) ≈ E(Ru³⁺/Ru²⁺) - E0-0 ≈ 1.29 V - 2.12 V = -0.83 V vs SCE

-

Excited-State Reduction Potential: E(Ru²⁺/Ru⁺) ≈ E(Ru²⁺/Ru⁺) + E0-0 ≈ -1.33 V + 2.12 V = +0.79 V vs SCE

Caption: Energy diagram illustrating the enhanced redox power of the excited state.

Experimental Protocols: A Practical Guide

Accurate characterization is paramount. The following protocols outline standard methodologies for measuring the core properties of [Ru(bpy)3]2+.

Protocol 1: UV-Visible Absorption Spectroscopy

-

Objective: To measure the absorption spectrum and determine the molar absorptivity (ε) at the MLCT maximum.

-

Materials: Spectrophotometer, 1 cm path length quartz cuvettes, [Ru(bpy)3]Cl2, high-purity solvent (e.g., acetonitrile or water).

-

Procedure:

-

Prepare a stock solution of [Ru(bpy)3]Cl2 of known concentration (e.g., 1 mM in acetonitrile).

-

Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 30 µM).

-

Record a baseline spectrum of the pure solvent in the spectrophotometer from 250 nm to 700 nm.

-

Record the absorption spectrum for each dilution.

-

Plot absorbance at the MLCT maximum (~452 nm) versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε), as the path length (b) is 1 cm.

-

-

Causality: A dilution series is used to confirm that the complex follows the Beer-Lambert law in the chosen concentration range and to obtain a statistically robust value for ε.

Protocol 2: Luminescence Lifetime Measurement

-

Objective: To measure the phosphorescence lifetime (τ) of the 3MLCT state.

-

Materials: Time-resolved fluorometer (e.g., TCSPC or pulsed laser system), fluorescence cuvette with a septum, [Ru(bpy)3]Cl2 solution (~10-20 µM), high-purity solvent, inert gas (N2 or Ar).[10][11]

-

Procedure:

-

Place the [Ru(bpy)3]2+ solution in the cuvette.

-

Deoxygenation (Critical Step): Bubble high-purity N2 or Ar gas through the solution for at least 20-30 minutes.[11][12] This is essential to remove dissolved O2, a potent quencher that will artificially shorten the measured lifetime.

-

Place the sealed cuvette in the fluorometer.

-

Excite the sample at or near its absorption maximum (e.g., 450 nm).

-

Collect the emission decay profile at the emission maximum (~620 nm).

-

Fit the decay curve to a single exponential decay function (I(t) = I₀e^(-t/τ)) to extract the lifetime, τ.

-

-

Causality: Pulsed excitation is required to create a population of excited states, and the subsequent decay of the emission intensity over time is monitored. The rate of this decay is a direct measure of the excited-state lifetime.

Protocol 3: Cyclic Voltammetry (CV)

-

Objective: To measure the ground-state redox potentials.

-

Materials: Potentiostat, electrochemical cell, working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), reference electrode (e.g., Ag/AgCl or SCE), 2, supporting electrolyte (e.g., 0.1 M TBAPF6), high-purity, dry acetonitrile.[13][14]

-

Procedure:

-

Prepare a solution containing the [Ru(bpy)3]2+ complex (~1 mM) and the supporting electrolyte (0.1 M) in dry acetonitrile.

-

Deoxygenation: As with luminescence, bubble N2 or Ar through the solution for 15-20 minutes to remove O2, which can interfere with reductive scans.[12][14] Maintain an inert atmosphere over the solution during the experiment.

-

Assemble the three-electrode cell. Polish the working electrode before use to ensure a clean, reproducible surface.[14]

-

Scan the potential. A typical scan might range from 0 V to +1.6 V to observe the oxidation, and then from 0 V to -2.0 V to observe the reductions.

-

Record the resulting voltammogram (current vs. potential).

-

The formal potential (E½) for a reversible couple is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

-

Causality: The supporting electrolyte is necessary to ensure conductivity of the solution. A three-electrode setup is used to accurately control the potential of the working electrode (where the reaction of interest occurs) relative to the stable reference electrode, while the current flows between the working and counter electrodes.

Conclusion

[Ru(bpy)3]2+ is more than just a single molecule; it is a complete photophysical and electrochemical system that has educated generations of scientists. Its robust MLCT absorption, high-yield formation of a long-lived triplet excited state, and clean, reversible redox chemistry provide a powerful and tunable platform. The ability of its excited state to act as both a potent oxidant and reductant solidifies its role as a paradigm in photoredox catalysis. A thorough understanding of the properties and protocols detailed in this guide is essential for any researcher aiming to harness the power of this remarkable complex or to design the next generation of light-harvesting and charge-transfer materials.

References

- Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations. PubMed.

- Ultrafast Excited State Dynamics of Tris-(2,2'-Bipyridine) Ruthenium(II). UNT Digital Library.

- Jablonski diagram of (a) traditional luminescent complexes... ResearchGate.

- Jablonski diagrams of a) [Ru(bpy)3]²⁺ and b) [Cr(ddpd)2]³⁺ with... ResearchGate.

- The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. Inorganic Chemistry.

- Tris(bipyridine)ruthenium(II) chloride. Wikipedia.

- An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH.

- Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6. International Journal of Electrochemical Science.

- Excited-state properties of ruthenium(II) tris chelate complexes containing the ligands 2,2'-bipyridine (bpy) and dipyrido[3,2-c:2',3'-e]pyridazine (taphen). Inorganic Chemistry - ACS Publications.

- Synthesis and Characterisation of Ruthenium(II) Tris(heteroleptic) Complexes containing a Triazole Ligand by Declan Mulhern. CORE.

- Cyclic Voltammetry of [Ru(bpy)3]. UMass Boston.

- Cyclic Voltammetry of [Ru(bipy)3]. UMass Boston.

- Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. Analytical Chemistry - ACS Publications.

- Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. pubs.acs.org.

- Efficient microwave-assisted synthesis and characterization of key ruthenium(II) polypyridyl complexes [Ru(bpy). Taylor & Francis Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuvEog6CERTin9S_xgkiiCJXAXqhxOr_EMO2PzwBNnigB1Ywi1V8BgYCWaC-KXMFb2OGrchGKUKFf7WSMLQ2yjUhiV8_oWctmHeYwlLTFjcfWVFzMbyqFizz-ZUHtRB6llQszT1ApAZ4Iy5lZcta55BS39bQ6XpHH9lx6b

- Electronic States of Tris(bipyridine) Ruthenium(II) Complexes in Neat Solid Films Investigated by Electroabsorption Spectroscopy. MDPI.

- Synthesis and characterization of a novel ruthenium(II) trisbipyridine complex magnetic nanocomposite for the selective oxidation of phenols. RSC Publishing.

- An Overview of the Physical and Photophysical Properties of [Ru(bpy) 3 ] 2+. ResearchGate.

- The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. PubMed.

- (a) Jablonski schematic for [Ru(bpy)3]²⁺. (b) Schematic depicting a... ResearchGate.

- Acid-Base Properties of the Ground and Excited States of Ruthenium(II) Tris(4′-methyl-2,2. Semantic Scholar.

- Synthesis and characterization of two ruthenium(II) heteroleptic complexes of annelated derivatives of 2,2′-bipyridine. New Journal of Chemistry (RSC Publishing).

- Figure 1. (a) Jablonski schematic for [Ru(bpy) 3 ] 2+ . (b) Schematic... ResearchGate.

- Fluorescence Lifetime Quenching of Ruthenium-Polypyridal Complexes: Development of an Undergraduate Lab Exercise. Carleton College.

- Recent advances in instrumentation for absolute emission quantum yield measurements | Request PDF. ResearchGate.

- Investigation of Fluorescence Lifetime Quenching of Ru(bpy)32+ by Oxygen Using a Pulsed Light-Emitting Diode. Journal of Chemical Education.

- Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review. PMC - NIH.

- Redox potentials E(V) vs. SCE for various ruthenium II complexes.... ResearchGate.

- Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. UMass Boston.

- Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. NRC Publications Archive.

- Synthesis, Electrochemistry, and Excited-State Properties of Three Ru(II) Quaterpyridine Complexes. The Journal of Physical Chemistry A - ACS Publications.

- Electrochemistry and spectroscopy of substituted [Ru(phen)3]2+ and [Ru(bpy)3]2+ complexes | Request PDF. ResearchGate.

- Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline. NIH.

- Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. pubs.acs.org.

- Redox properties of ruthenium(II) tris chelate complexes containing the ligands 2,2'-bipyrazine, 2,2'-bipyridine, and 2,2'-bipyrimidine. Inorganic Chemistry - ACS Publications.

- Ru(bpy)3 : an “intriguing” molecule. PhysicsOpenLab.

- Solved Draw a Jablonski diagram for Ru(bpy)3 | Chegg.com. Chegg.

- Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2. NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Many Lives of [Ru(bpy)3]2+: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

Luminescence lifetime of [Ru(bpy)3]2+ in aqueous solution

An In-Depth Technical Guide Topic: Luminescence Lifetime of [Ru(bpy)₃]²⁺ in Aqueous Solution

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The tris(2,2'-bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺, stands as a cornerstone in the field of photochemistry and photophysics. Its unique combination of a strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum, a relatively long-lived excited state, and pronounced environmental sensitivity has made it an invaluable tool, from fundamental research in electron transfer to practical applications in solar energy conversion, bioanalytical sensing, and photodynamic therapy.[1][2][3][4]

The luminescence lifetime of [Ru(bpy)₃]²⁺ is not a mere physical constant but a dynamic reporter of its molecular environment. Understanding the principles that govern this lifetime, and the factors that perturb it, is paramount for harnessing its full potential. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind its photophysical behavior in aqueous solutions. We will dissect the core mechanisms, outline rigorous experimental protocols for its characterization, and provide the necessary framework for interpreting the data with confidence. This document is designed to be a self-validating resource, empowering researchers to generate accurate, reproducible data and to leverage the rich information encoded within the luminescence decay of this remarkable complex.

The Photophysical Foundation of [Ru(bpy)₃]²⁺ Luminescence

The journey of the [Ru(bpy)₃]²⁺ complex from light absorption to emission is governed by a series of well-defined electronic transitions. The process begins with the absorption of a photon, typically in the blue-green region of the visible spectrum (~452 nm), which promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[2] This creates a short-lived singlet metal-to-ligand charge transfer state (¹MLCT).

Due to the presence of the heavy ruthenium atom, spin-orbit coupling is significant, facilitating a rapid and highly efficient intersystem crossing to a triplet MLCT state (³MLCT).[5] This triplet state is formally spin-forbidden from returning to the singlet ground state, which is the primary reason for its relatively long lifetime.[2] The complex relaxes from this ³MLCT state via two competing pathways:

-

Radiative Decay (kᵣ): Emission of a photon, observed as an orange-red phosphorescence around 620 nm.[2][5]

-

Non-radiative Decay (kₙᵣ): De-excitation through vibrational relaxation (heat) or other quenching processes.

The luminescence lifetime (τ) is the average time the complex spends in the excited ³MLCT state and is the inverse of the sum of the rates of all de-excitation pathways.

τ = 1 / (kᵣ + kₙᵣ)

Any process that influences the rates of radiative or non-radiative decay will directly impact the measured lifetime.

Caption: Simplified Jablonski diagram for [Ru(bpy)₃]²⁺ photophysics.

Critical Factors Governing Lifetime in Aqueous Media

The aqueous environment introduces specific variables that profoundly modulate the luminescence lifetime of [Ru(bpy)₃]²⁺. Mastery of these factors is essential for experimental design and data interpretation.

Quenching by Molecular Oxygen

This is arguably the most significant and often underestimated factor in aqueous lifetime measurements. Ground-state molecular oxygen (³O₂) is a triplet species and an extremely efficient dynamic quencher of the excited ³MLCT state of [Ru(bpy)₃]²⁺.[6][7][8]

Causality of Quenching: The quenching mechanism is not an electron transfer but rather an energy transfer process. The excited ruthenium complex transfers its energy to triplet oxygen, returning to its ground state without emitting a photon, while promoting oxygen to its highly reactive singlet state (¹O₂).[9][10]

[Ru(bpy)₃]²⁺ (³MLCT) + ³O₂ → [Ru(bpy)₃]²⁺ (S₀) + ¹O₂*

This process introduces a new, powerful non-radiative decay pathway (kₒ₂[O₂]), which dramatically shortens the observed lifetime. The relationship is described by the Stern-Volmer equation:

τ₀ / τ = 1 + kₒ₂τ₀[O₂]

Where:

-

τ₀ is the lifetime in the absence of oxygen (deaerated solution).

-

τ is the observed lifetime in the presence of oxygen.

-

kₒ₂ is the bimolecular quenching rate constant.

-

[O₂] is the concentration of dissolved oxygen.

Experimental Imperative: For any intrinsic lifetime measurement, the complete removal of dissolved oxygen is not optional, but a mandatory prerequisite for accuracy. Failure to deoxygenate the sample will lead to erroneously short lifetime values and flawed kinetic analyses.

Caption: Mechanism of luminescence quenching by molecular oxygen.

The Influence of Temperature

The luminescence lifetime of [Ru(bpy)₃]²⁺ is highly sensitive to temperature. As temperature increases, the lifetime systematically decreases.[6][11][12]

Causality of Temperature Dependence: This effect is driven by the thermal activation of a highly efficient non-radiative decay channel.[6][13] The emissive ³MLCT state lies slightly lower in energy than a non-emissive metal-centered triplet state (a ³MC or d-d state). With sufficient thermal energy (kT), the excited state population can cross the energy barrier (ΔE) to populate this d-d state, from which it rapidly returns to the ground state without emitting light.[6][14][15]

The rate of this thermally activated decay (kdd) can be modeled with an Arrhenius-type expression, leading to the overall lifetime equation:

1/τ(T) = k₀ + A * exp(-ΔE / kT)

Where:

-

k₀ is the sum of temperature-independent decay rates (kᵣ + kₙᵣ).

-

A is a pre-exponential factor.

-

ΔE is the activation energy barrier to the d-d state.

-

k is the Boltzmann constant and T is the absolute temperature.

Experimental Imperative: All lifetime measurements must be performed under strict temperature control. Reported values are only meaningful when accompanied by the measurement temperature. This property can also be exploited to create luminescent temperature probes.

Standardized Protocol: Measurement of Intrinsic Luminescence Lifetime

This protocol provides a self-validating workflow for obtaining accurate and reproducible lifetime data for [Ru(bpy)₃]²⁺ in aqueous solution.

Instrumentation

A time-resolved luminescence spectrometer is required. While Time-Correlated Single Photon Counting (TCSPC) is the gold standard, simpler pulsed-source fluorometers can also be effective given the long lifetime of the complex.[8]

-

Excitation Source: A pulsed source with a pulse width significantly shorter than the expected lifetime (<10 ns). A nitrogen laser (337 nm) or a pulsed LED (~450 nm) are common choices.[6][7][13]

-

Sample Chamber: A thermostatted cuvette holder is mandatory.

-

Emission Collection: A long-pass filter (e.g., >550 nm) or a monochromator set to the emission maximum (~620 nm) to isolate the luminescence from scattered excitation light.

-

Detector: A sensitive, high-speed photomultiplier tube (PMT).[6][13]

-

Data Acquisition: A digital oscilloscope or TCSPC electronics to record the decay trace with high temporal resolution.

Caption: Standardized workflow for lifetime measurement.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of Tris(2,2'-bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) in high-purity, double-distilled or Milli-Q water.

-

From the stock, prepare a working solution of approximately 10-20 µM in a quartz fluorescence cuvette equipped with a septum-sealed side arm.[6][13] This concentration is low enough to prevent self-quenching.

-

-

Deoxygenation (Critical Step):

-

Seal the cuvette with the septum.

-

Using two needles, create an inlet and an outlet. Submerge the inlet needle into the solution.

-

Bubble high-purity nitrogen or argon gas through the solution for a minimum of 40 minutes to ensure complete removal of dissolved oxygen.[6][13]

-

After bubbling, carefully remove the needles while maintaining a positive pressure of the inert gas to prevent atmospheric oxygen from re-entering.

-

-

Measurement:

-

Place the sealed, deoxygenated cuvette into the thermostatted sample holder and allow it to equilibrate to the target temperature (e.g., 25.0 °C) for several minutes.

-

Set the excitation wavelength to the absorption maximum (~452 nm) or use an appropriate LED.

-

Set the emission detection to the phosphorescence maximum (~620 nm) or use a suitable long-pass filter.

-

Acquire the luminescence decay trace. To improve the signal-to-noise ratio, average at least 100 individual decay curves.[6][13]

-

-

Data Analysis:

-

Transfer the averaged decay data to a suitable analysis program.

-

Fit the decay curve to a single-exponential decay function: I(t) = I₀ * exp(-t/τ) , where I(t) is the intensity at time t , I₀ is the initial intensity, and τ is the lifetime.

-

The validity of the fit should be confirmed by examining the residuals and ensuring the reduced chi-squared (χ²) value is close to 1.0. A poor fit may indicate the presence of impurities or other quenching species.

-

Reference Data and Interpretation

Adherence to the protocol above allows for the accurate determination of the intrinsic luminescence lifetime. The following table summarizes key reference values from the literature for [Ru(bpy)₃]²⁺ in aqueous solution.

| Condition | Temperature (°C) | Lifetime (ns) | Comments | Source |

| Deaerated (N₂ purged) | 25 | ~650 | Intrinsic lifetime in water. | [2] |

| Deaerated (N₂ purged) | 25 | 620 | Benchmark value in deaerated water. | [3] |

| Deaerated (N₂ purged) | Not specified | ~600 | Commonly cited approximate value. | [1][5][8] |

| Air-Saturated | 25 | ~350-400 | Significantly shortened due to O₂ quenching. | [2] |

| Deaerated (N₂ purged) | 10 | ~850 | Lifetime increases as temperature decreases. | [6] |

| Deaerated (N₂ purged) | 50 | ~250 | Lifetime decreases as temperature increases. | [6] |

Interpretation: A measured lifetime in a carefully deoxygenated aqueous solution at 25°C that deviates significantly from the ~620-650 ns range suggests the presence of other dynamic quenchers in the sample or issues with temperature control. This high sensitivity is precisely what makes [Ru(bpy)₃]²⁺ an excellent probe for studying quenchers, micro-viscosity, and other environmental parameters.

References

-

DeGraff, B. A., Demas, J. N. (2007). Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. Analytical Chemistry, 79(24), 9310-9314. [Link]

-

Grokipedia. (n.d.). Tris(bipyridine)ruthenium(II) chloride. Grokipedia. [Link]

-

Wikipedia. (n.d.). Tris(bipyridine)ruthenium(II) chloride. Wikipedia. [Link]

-

ACS Publications. (2007). Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. Analytical Chemistry. [Link]

-

Rusak, D. A., et al. (2006). Investigation of Fluorescence Lifetime Quenching of Ru(bpy)32+ by Oxygen Using a Pulsed Light-Emitting Diode. Journal of Chemical Education, 83(12), 1857. [Link]

-

The Journal of Physical Chemistry. (n.d.). Photochemistry of the tris(2,2'-bipyridine)ruthenium(II)-peroxydisulfate system in aqueous and mixed acetonitrile-water solutions. [Link]

-

ResearchGate. (n.d.). Temperature‐dependent emission lifetimes of [Ru(bpy)3]2+. [Link]

-

ACS Publications. (2005). Photophysical Properties of Ruthenium(II) Tris(2,2'-Bipyridine) and Europium(III) Hexahydrate Salts Assembled into Sol−Gel Materials. [Link]

-

Digital Commons@ETSU. (n.d.). Quenching of the Fluorescence of Tris (2 2-Bipyridine) Ruthenium(II) [Ru(bipy)3]2+ by a Dimeric Copper(II) Complex. [Link]

-

Caspar, J. V., & Meyer, T. J. (1983). Photochemistry of Ru(bpy)32+. Solvent Effects. Journal of the American Chemical Society, 105(18), 5583–5590. [Link]

-

Semantic Scholar. (1983). Photochemistry of Ru( bpy)32+. Solvent Effects. [Link]

-

ResearchGate. (2019). Solute-solvent electronic interaction is responsible for initial charge separation in ruthenium complexes [Ru(bpy)3]2+ and [Ru(phen)3]2+. [Link]

-

Journal of the American Chemical Society. (n.d.). Photochemistry of tris(2,2'-bipyridine)ruthenium(2+) ion (Ru(bpy)32+). Solvent effects. [Link]

-

Semantic Scholar. (2004). Temperature dependence of tris(2,2′-bipyridine) ruthenium (II) device characteristics. [Link]

-

Juris, A., et al. (2023). The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. Inorganics, 11(5), 205. [Link]

-

National Center for Biotechnology Information. (n.d.). Long-Lifetime Metal-Ligand Complexes as Luminescent Probes for DNA. [Link]

-

ResearchGate. (n.d.). Mechanism of quenching by oxygen of the excited states of ruthenium(II) complexes in aqueous media. [Link]

-

MDPI. (2010). Syntheses, Characterization, and Photo-Hydrogen-Evolving Properties of Tris(2,2'-bipyridine)ruthenium(II) Derivatives Tethered to an H2-Evolving (2-phenylpyridinato)platinum(II) Unit. Molecules, 15(12), 9278-9299. [Link]

-

OMLC. (n.d.). Tris(2,2'-bipyridyl)ruthenium(II). [Link]

-

NRC Research Press. (n.d.). Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. [Link]

-

Journal of Chemical Education. (2006). Investigation of Fluorescence Lifetime Quenching of Ru(bpy)32+ by Oxygen Using a Pulsed Light-Emitting Diode. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 3. The Many Lives of [Ru(bpy)3]2+: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.ist.utl.pt [web.ist.utl.pt]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Temperature dependence of tris(2,2′-bipyridine) ruthenium (II) device characteristics | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photochemistry of Ru( bpy)32+. Solvent Effects (1983) | Jonathan V. Caspar | 856 Citations [scispace.com]

- 15. [PDF] Photochemistry of Ru( bpy)32+. Solvent Effects | Semantic Scholar [semanticscholar.org]

Synthesis and characterization of [Ru(bpy)3]Cl2

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(bipyridine)ruthenium(II) Chloride, [Ru(bpy)₃]Cl₂ A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

Tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, stands as a cornerstone coordination complex, pivotal for advancements in photoredox catalysis, solar energy conversion, and bioanalytical sciences.[1][2] Its unique combination of robust chemical stability, well-defined redox properties, and remarkable photophysical characteristics has cemented its role as an indispensable tool for researchers. This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive characterization of [Ru(bpy)₃]Cl₂. Moving beyond a mere recitation of procedural steps, this document elucidates the causal relationships behind experimental choices and provides a self-validating framework for its successful preparation and verification.

Introduction: The Significance of [Ru(bpy)₃]²⁺

The [Ru(bpy)₃]²⁺ cation is arguably one of the most extensively studied transition metal complexes, a testament to its versatile and intriguing properties. At its core lies a low-spin d⁶ Ru(II) metal center, octahedrally coordinated by three bidentate 2,2'-bipyridine (bpy) ligands.[3] This arrangement gives rise to a chiral complex with D₃ symmetry.[3] The true value of this complex, however, is unlocked upon photoexcitation. Absorption of visible light triggers a metal-to-ligand charge transfer (MLCT) transition, promoting an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[3][4] This process generates a long-lived triplet excited state, [Ru(bpy)₃]²⁺*, which is both a potent reductant and a powerful oxidant, making it an exceptional photosensitizer for a vast array of chemical transformations.[3]

This guide will first detail a reliable and reproducible synthetic protocol, followed by a comprehensive analysis of the key characterization techniques required to confirm the identity, purity, and electrochemical properties of the synthesized [Ru(bpy)₃]Cl₂.

Synthesis of [Ru(bpy)₃]Cl₂: A Step-by-Step Protocol

The synthesis of [Ru(bpy)₃]Cl₂ involves the reaction of a ruthenium(III) salt with an excess of the 2,2'-bipyridine ligand, coupled with the in-situ reduction of Ru(III) to Ru(II). The following protocol is a robust and high-yielding method adapted from established literature procedures.[2][3]

Underlying Principles

The core of this synthesis is a redox-assisted complexation. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is the common starting material. However, the desired complex contains Ruthenium(II). Therefore, a reducing agent is employed to facilitate the Ru(III) → Ru(II) reduction. While various reducing agents can be used, sodium phosphinate (also known as sodium hypophosphite) is a mild and effective choice for this transformation in an aqueous medium.[2] The overall reaction can be summarized as:

Ru³⁺ + 3 bpy + e⁻ → [Ru(bpy)₃]²⁺

An excess of the bipyridine ligand is used to ensure the complete formation of the tris-chelated complex. The final product is precipitated as its chloride salt from the aqueous solution.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | ~207.43 (anhydrous) | Often contains varying amounts of water. Pre-drying is recommended for consistency.[2] |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | Toxic and should be handled with care.[5] |

| Sodium phosphinate hydrate | NaH₂PO₂·H₂O | 105.99 | Reducing agent. Can be prepared fresh from phosphinic acid and NaOH. |

| Deionized Water | H₂O | 18.02 | |

| Potassium Chloride | KCl | 74.55 | Used to precipitate the product. |

Experimental Workflow

Caption: Workflow for the synthesis of [Ru(bpy)₃]Cl₂.

Step-by-Step Protocol

-

Reagent Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (0.1 g, ~0.48 mmol) and 2,2'-bipyridine (0.23 g, 1.47 mmol, ~3 equivalents).[2] Add 10 mL of deionized water.

-

Initiation of Reaction: Add approximately 0.5 mL of a freshly prepared 50% (w/v) aqueous solution of sodium phosphinate to the flask.[2] The purpose of the reducing agent is to convert Ru(III) to the Ru(II) state necessary for forming the stable d⁶ complex.

-

Reflux: Heat the mixture to a gentle reflux with stirring. The solution will undergo a series of color changes, typically from an initial green or brown to a final, clear orange-red solution. This visual cue indicates the formation of the [Ru(bpy)₃]²⁺ complex. Maintain reflux for approximately 30-60 minutes.[2]

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution through a sintered glass funnel to remove any insoluble impurities.[2]

-

Transfer the filtrate to a conical flask and add solid potassium chloride (KCl, ~3.2 g) to saturate the solution. The high concentration of chloride ions reduces the solubility of the product via the common-ion effect, leading to its precipitation.[2]

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the resulting red crystalline solid by vacuum filtration.

-

Wash the crystals with small portions of ice-cold deionized water, followed by a small amount of cold acetone or diethyl ether to facilitate drying.

-

Dry the product in a desiccator. The final product is typically the hexahydrate, [Ru(bpy)₃]Cl₂·6H₂O, which appears as red-orange crystals.[1][3]

-

Safety Considerations

-

Ruthenium(III) chloride: While not acutely toxic, it can cause skin and eye irritation.[6]

-

2,2'-Bipyridine: This ligand is toxic and harmful if swallowed or in contact with skin.[5][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses and a lab coat at all times.

Characterization of [Ru(bpy)₃]Cl₂

Comprehensive characterization is essential to confirm the synthesis of the correct compound and to assess its purity. The following techniques provide a self-validating system for the identity and properties of [Ru(bpy)₃]Cl₂.

UV-Visible (UV-Vis) Absorption Spectroscopy

This is the primary and most immediate technique for confirming the formation of the complex. The spectrum is dominated by an intense Metal-to-Ligand Charge Transfer (MLCT) band in the visible region, which is responsible for the compound's vibrant color.[3]

-

Expected Results: In an aqueous or methanol solution, [Ru(bpy)₃]Cl₂ exhibits a strong absorption maximum at approximately 452 nm, with a molar extinction coefficient (ε) of around 14,600 M⁻¹cm⁻¹.[3][8] A shoulder may also be observed around 428-432 nm.[2][9] Additionally, ligand-centered π → π* transitions are observed in the UV region, typically around 285 nm.[3]

| Transition Type | Typical λₘₐₓ (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) |

| Metal-to-Ligand Charge Transfer (MLCT) | 452 ± 3 | ~14,600 |

| Ligand-Centered (π → π*) | ~285 | High |

| d-d Transition | ~350 | Weak |

Luminescence (Emission) Spectroscopy

The photo-excited [Ru(bpy)₃]²⁺* state relaxes to the ground state by emitting a photon, a process known as phosphorescence. This emission is a hallmark of the complex.

-

Expected Results: Upon excitation at the MLCT absorption maximum (~450 nm), the complex displays a broad emission band with a maximum at approximately 600-620 nm in deaerated solutions at room temperature.[3] The excited state lifetime is relatively long, typically around 650 ns in water.[3] This long lifetime is crucial for its utility in photoredox catalysis, as it allows sufficient time for the excited state to engage in bimolecular electron transfer reactions.

Caption: Jablonski diagram for [Ru(bpy)₃]²⁺ photophysics.

Cyclic Voltammetry (CV)

Cyclic voltammetry provides critical information about the redox properties of the complex, quantifying the potentials at which it can be oxidized and reduced. This data is invaluable for designing photocatalytic cycles.

-

Expected Results: A typical cyclic voltammogram of [Ru(bpy)₃]Cl₂ in an acetonitrile solution with a supporting electrolyte (e.g., 0.1 M TBAPF₆) will show:[10]

-

A reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. The formal potential (E°') is typically observed around +1.2 to +1.3 V versus a standard calomel electrode (SCE).[11]

-

A series of reversible one-electron reduction waves at negative potentials (e.g., -1.3 V, -1.5 V, -1.7 V vs SCE), corresponding to the successive reduction of the three bipyridine ligands.[4][10]

-

The reversibility of the Ru(II)/Ru(III) couple is a key indicator of the complex's stability to undergo electron transfer without decomposition.

| Redox Couple | Typical E°' (V vs. SCE in CH₃CN) | Notes |

| [Ru(bpy)₃]³⁺ / [Ru(bpy)₃]²⁺ | ~ +1.26 | Reversible, one-electron oxidation. |

| [Ru(bpy)₃]²⁺ / [Ru(bpy)₃]⁺ | ~ -1.33 | Reversible, first ligand-based reduction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the diamagnetic nature of the Ru(II) complex and the presence of the bipyridine ligands in the correct chemical environment.

-

Expected Results: Due to the D₃ symmetry of the complex, the three bipyridine ligands are equivalent, and within each ligand, the two pyridine rings are also equivalent. This results in a simple ¹H NMR spectrum showing four signals in the aromatic region, corresponding to the four chemically distinct protons on the pyridine rings.[12] The diamagnetic d⁶ configuration of the Ru(II) center leads to sharp, well-resolved peaks. The ¹³C NMR spectrum will similarly show a reduced number of signals consistent with the high symmetry of the molecule.[12]

Conclusion

The synthesis and characterization of [Ru(bpy)₃]Cl₂ is a foundational procedure in inorganic and materials chemistry. The protocol detailed herein is reliable and provides high yields of the target complex. The subsequent characterization cascade, employing UV-Vis and luminescence spectroscopy, cyclic voltammetry, and NMR, offers a robust and self-validating workflow. Mastery of this synthesis provides researchers not only with a powerful photocatalyst but also with a deeper, practical understanding of the interplay between molecular structure, electronic properties, and photochemical reactivity that is essential for innovation in drug discovery and materials science.

References

-

Tris(bipyridine)ruthenium(II) chloride - Wikipedia. Available at: [Link]

-

Cyclic voltammograms of [Ru(bpy)3]Cl2 (1 mM), [FeFe]-Spacer-Cat 5 (1... - ResearchGate. Available at: [Link]

-

UV-visible absorption spectra of (a) (i) [Ru(bpy) 3 ] Cl 2 in methanol... - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). Available at: [Link]

-

Cyclic Voltammetry of [Ru(bpy)3] - UMass Boston. Available at: [Link]

-

Tris(bipyridine)ruthenium(II) chloride - Grokipedia. Available at: [Link]

-

a) The UV/Vis spectra of PS ([Ru(bpy)3]Cl2) with and without visible‐light illumination - ResearchGate. Available at: [Link]

-

Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application - NRC Publications Archive. Available at: [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. Available at: [Link]

-

(a) UV‐Vis absorption spectra of Ru(bpy)3Cl2, complex 3 and complex 5.... - ResearchGate. Available at: [Link]

-

Dynamics of luminescence from Ru(bpy)3Cl2 adsorbed on semiconductor surfaces - American Chemical Society. Available at: [Link]

-

snythesis and characterization of hydrated tris (2, 2'-bipyridine) dichloride ruthenium - DergiPark. Available at: [Link]

-

Syntheses, characterization, and photo-hydrogen-evolving properties of tris(2,2′-bipyridine)ruthenium(ii) derivatives tethered to a cis-Pt(ii)Cl2 unit: insights into the structure–activity relationship - Dalton Transactions (RSC Publishing). Available at: [Link]

-

a) CPL and b) PL spectra of Λ‐(S)‐3, Δ‐(R)‐3, and Ru(bpy)3Cl2 in the... - ResearchGate. Available at: [Link]

-

Ru(bpy)3 : an “intriguing” molecule - PhysicsOpenLab. Available at: [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. Available at: [Link]

-

The electronic spectrum of cryogenic ruthenium-tris-bipyridine dications in vacuo | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

(a) CV and (b) dPV studies of Ru-1 and Ru-2 in acetonitrile. - ResearchGate. Available at: [Link]

-

Safety Data Sheet - Chem-Supply. Available at: [Link]

-

Figure 1. 1 H NMR of cis-Λ-[Ru(bpy)2(3)Cl] + (5) and... - ResearchGate. Available at: [Link]

-

Tris(2,2″‐Bipyridine)Ruthenium(II) Dichloride Hexahydrate | Request PDF - ResearchGate. Available at: [Link]

-

Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6 - International Journal of Electrochemical Science. Available at: [Link]

-

Synthesis, Electrochemistry, and Excited-State Properties of Three Ru(II) Quaterpyridine Complexes | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

substituted Ru(bpy)3[PF6]2 Complex and Its Application as Triplet Photosensitizer. Available at: [Link]

-

Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 4. electrochemsci.org [electrochemsci.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. rsc.org [rsc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

The Archetypal Photosensitizer: A Technical Guide to Metal-to-Ligand Charge Transfer in [Ru(bpy)3]2+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2'-bipyridine)ruthenium(II), denoted as [Ru(bpy)3]2+, stands as a cornerstone in the fields of photochemistry and photophysics. Its prominence stems from a unique combination of chemical stability, rich redox properties, and, most notably, its intense and long-lived metal-to-ligand charge transfer (MLCT) excited state.[1][2] This guide provides an in-depth exploration of the MLCT phenomenon in [Ru(bpy)3]2+, elucidating the fundamental principles, experimental characterization, and the factors that govern its behavior. We will delve into the practical methodologies for studying this complex and discuss how its remarkable photophysical properties are harnessed in diverse applications, from solar energy conversion to photoredox catalysis in organic synthesis and drug development.[3][4]

The Heart of the Matter: Understanding the Electronic Structure and MLCT Transition

The photophysical properties of [Ru(bpy)3]2+ are intrinsically linked to its electronic structure. The complex consists of a central low-spin d6 Ruthenium(II) ion octahedrally coordinated to three bidentate 2,2'-bipyridine (bpy) ligands.[1]

Molecular Orbitals at Play: In a simplified molecular orbital (MO) picture, the highest occupied molecular orbitals (HOMOs) are predominantly of Ruthenium d-orbital character (specifically, the t2g set in an idealized octahedral symmetry).[5][6] The lowest unoccupied molecular orbitals (LUMOs) are the π* orbitals of the bipyridine ligands.[5]

The celebrated orange color of [Ru(bpy)3]2+ solutions is due to an intense absorption band in the visible region, peaking around 452 nm.[1][7] This absorption corresponds to the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.[8] This process is termed a metal-to-ligand charge transfer (MLCT) transition.

Upon absorption of a photon, the complex is promoted to an excited state, denoted as [*Ru(bpy)3]2+. This excited state is more accurately described as [Ru(III)(bpy)2(bpy•−)]2+, highlighting the charge separation where the Ruthenium center is oxidized and one of the bipyridine ligands is reduced.[9]

The Excited State: A Species with a Dual Personality

The initial photoexcitation populates a singlet MLCT state (1MLCT). This state is extremely short-lived and rapidly undergoes intersystem crossing (ISC) with a near-unit quantum yield to a lower-energy triplet MLCT state (3MLCT).[8][10] The spin-forbidden nature of the transition from this triplet state back to the singlet ground state is responsible for its remarkably long lifetime, on the order of hundreds of nanoseconds to microseconds depending on the environment.[1][11]

This long-lived 3MLCT excited state is the key to the utility of [Ru(bpy)3]2+. It possesses the unique characteristic of being both a stronger oxidizing agent and a stronger reducing agent than the ground state complex.[1][4]

-

As a Reductant: The electron in the bpy π* orbital is at a high energy level and can be readily transferred to a suitable electron acceptor (oxidative quenching).[4]

-

As an Oxidant: The "hole" left in the Ruthenium d-orbital can accept an electron from a suitable electron donor (reductive quenching).[4]

This dual reactivity makes [*Ru(bpy)3]2+ an exceptionally versatile photoredox catalyst.[4]

Experimental Characterization: Probing the MLCT State

A suite of spectroscopic and electrochemical techniques is employed to characterize the MLCT properties of [Ru(bpy)3]2+.

UV-Visible Absorption Spectroscopy

This is the primary technique to identify and quantify the MLCT transition.

Protocol:

-

Preparation: Prepare a dilute solution of [Ru(bpy)3]Cl2 in a suitable solvent (e.g., acetonitrile or water) in a quartz cuvette. A typical concentration is in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.5).

-

Blanking: Use the pure solvent to record a baseline spectrum.

-

Measurement: Record the absorption spectrum over a range of at least 250-700 nm.

-

Analysis: Identify the characteristic MLCT absorption peak around 452 nm and the ligand-centered π-π* transitions in the UV region (around 285 nm).[1][7] The molar extinction coefficient (ε) of the MLCT band is a key parameter (~14,600 M-1cm-1).[1]

| Transition | Typical λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| MLCT (d → π) | 452 | ~14,600[1] |

| Ligand-Centered (π → π) | 285 | Higher than MLCT |

Photoluminescence Spectroscopy

This technique probes the emission from the 3MLCT excited state as it relaxes to the ground state.

Protocol:

-

Preparation: Use the same solution prepared for UV-Vis absorption. It is crucial to degas the solution (e.g., by bubbling with argon or nitrogen) as dissolved oxygen can quench the luminescence.[12]

-

Excitation: Set the excitation wavelength to the maximum of the MLCT absorption band (e.g., 450 nm).[13]

-

Measurement: Scan the emission spectrum, typically from ~500 nm to 800 nm.

-

Analysis: Observe the broad emission peak with a maximum around 620 nm.[1][3] The quantum yield and lifetime of this emission are critical parameters for evaluating the efficiency and longevity of the excited state. The lifetime can be measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC).

| Parameter | Typical Value (in water) | Significance |

| Emission λmax | ~620 nm[1][3] | Energy of the 3MLCT state |

| Lifetime (τ) | ~650 ns[1] | Duration of the excited state |

| Quantum Yield (Φ) | ~2.8% (air-saturated)[1] | Efficiency of light emission |

Cyclic Voltammetry (CV)

CV provides information about the redox potentials of the complex, which are essential for understanding its capabilities as a photoredox catalyst.[14][15]

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent like acetonitrile.[3]

-

Analyte Solution: Dissolve a small amount of the [Ru(bpy)3]2+ complex (e.g., 1 mM) in the electrolyte solution.[14] Deoxygenate the solution thoroughly with an inert gas.

-

Electrode Setup: Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode (e.g., Ag/AgCl).[14] It is common practice to use an internal standard like the ferrocene/ferrocenium (Fc/Fc+) couple for accurate potential referencing.[3][14]

-

Measurement: Scan the potential. A typical scan might start from 0 V, go to a positive potential (e.g., +1.5 V) to observe the oxidation, then reverse to a negative potential (e.g., -2.0 V) to observe the reductions.

-

Analysis:

The formal potentials obtained from CV can be used to calculate the excited-state potentials, confirming that [*Ru(bpy)3]2+ is both a more powerful oxidant and reductant than the ground state.

Factors Influencing the MLCT State

The properties of the MLCT state are not static and can be tuned by modifying the chemical environment.

-

Solvent: The energy of the MLCT state is sensitive to the polarity of the solvent.[16] More polar solvents can stabilize the charge-separated excited state, often leading to a red shift in the emission spectrum.[17]

-

Ligand Modification: The electronic and steric properties of the bipyridine ligands can be systematically altered to tune the redox potentials and photophysical properties of the complex.[10] Electron-donating groups on the bpy ligands will generally make the complex easier to oxidize, while electron-withdrawing groups will make it more difficult. This principle is widely used to design new ruthenium complexes with tailored properties for specific applications.[18]

Applications in Science and Drug Development

The profound understanding of the MLCT properties of [Ru(bpy)3]2+ has paved the way for its use in numerous applications.

-

Photoredox Catalysis: This is arguably the most significant application. [Ru(bpy)3]2+ is used to catalyze a wide range of organic reactions by initiating single-electron transfer (SET) processes upon visible light irradiation.[3][4][19] This has enabled the development of novel, mild, and efficient synthetic methodologies for the construction of complex molecules, including active pharmaceutical ingredients.[20]

-

Solar Energy Conversion: Inspired by natural photosynthesis, [Ru(bpy)3]2+ and its derivatives have been extensively investigated as photosensitizers in dye-sensitized solar cells (DSSCs) and for light-driven water splitting to produce hydrogen fuel.[1][4][21]

-

Luminescent Sensing and Bioimaging: The sensitivity of the complex's luminescence to its local environment (e.g., oxygen concentration, pH) makes it a valuable probe.[12] Derivatives of [Ru(bpy)3]2+ are being developed as luminescent sensors and for cellular imaging applications.

Conclusion

The metal-to-ligand charge transfer state of [Ru(bpy)3]2+ is a remarkable example of how fundamental photophysical principles can be translated into powerful chemical tools. Its long-lived, highly energetic, and redox-active excited state provides a platform for a vast array of light-driven chemical transformations. For researchers in materials science, organic synthesis, and drug development, a thorough understanding of the MLCT properties of this archetypal complex is not just academic; it is the key to unlocking new possibilities in photocatalysis, energy conversion, and molecular sensing.

References

- Cyclic Voltammetry of Tris(2,2'-bipyridyl)ruthenium(II) Cations Adsorbed in Electrodes Modified with Mesoporous Molecular Sieve Silicas. ACS Publications.

- UV/Vis absorption spectra of (a) [Ru(bpy)3]²⁺‐silica nanocomposites,... ResearchGate.

- Cyclic Voltammetry of [Ru(bipy)3]. University of Massachusetts Boston.

-

Tris(bipyridine)ruthenium(II) chloride. Wikipedia. Available at: [Link]

- THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository.

-

Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6. International Journal of Electrochemical Science. Available at: [Link]

-

1 An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH. Available at: [Link]

-

Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC | NIH. Available at: [Link]

-

Nature of ultrafast dynamics in the lowest-lying singlet excited state of [Ru(bpy) 3 ] 2+. Royal Society of Chemistry. Available at: [Link]

-

UV-visible absorption spectra of (a) (i) [Ru(bpy) 3 ] Cl 2 in methanol... ResearchGate. Available at: [Link]

-

Quenching of the Fluorescence of Tris (2 2-Bipyridine) Ruthenium(II) [Ru(bipy)3]2+ by a Dimeric Copper(II) Complex. Digital Commons@ETSU. Available at: [Link]

-

Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). ResearchGate. Available at: [Link]

-

Cyclic Voltammetry of [Ru(bpy)3]. University of Massachusetts Boston. Available at: [Link]

-

Luminescence quenching of Ru(bpy)3 nitrophenols in silicate thin films. ElectronicsAndBooks. Available at: [Link]

-

Luminescence quenching of Ru(bpy) 3 2+ by nitrophenols in silicate thin films. ScienceDirect. Available at: [Link]

-

Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). MDPI. Available at: [Link]

-

[Ru(bpy)3]2+* and other remarkable metal-to-ligand charge transfer (MLCT) excited states. Semantic Scholar. Available at: [Link]

-

PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. SciSpace. Available at: [Link]

-

Reductive quenching of photosensitizer [Ru(bpy)3]2+ reveals the inhomogeneous distribution of sites in PAN polymer nanofibers fo. Royal Society of Chemistry. Available at: [Link]

-

Solute-solvent electronic interaction is responsible for initial charge separation in ruthenium complexes [Ru(bpy)3]2+ and [Ru(phen)3]2+. ResearchGate. Available at: [Link]

-

(a) UV-vis spectra and (b) emission spectra of [Ru(bpy)3] 2+ (black),... ResearchGate. Available at: [Link]

-

Spin-forbidden excitation of [Ru(bpy)3]2+ enables red light driven photocatalysis. ChemRxiv. Available at: [Link]

-

[Ru(bpy)3]2+ as a reference in transient absorption spectroscopy: differential absorption coefficients for formation of the long-lived 3MLCT excited state. Royal Society of Chemistry. Available at: [Link]

-

Investigation of Fluorescence Lifetime Quenching of Ru(bpy)32+ by Oxygen Using a Pulsed Light-Emitting Diode. ACS Publications. Available at: [Link]

-

Cyclic voltammograms of the surface-confined Ru(bpy) 3 2+ at various... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). MDPI. Available at: [Link]

-

Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. NRC Publications Archive. Available at: [Link]

-

a) Molecular structure of [Ru(bpy)3]²⁺; b) the low‐spin d⁶ electron... ResearchGate. Available at: [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. University of Massachusetts Boston. Available at: [Link]

-

Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. ResearchGate. Available at: [Link]

-

(a) UV‐Vis absorption spectra of Ru(bpy)3Cl2, complex 3 and complex 5.... ResearchGate. Available at: [Link]

-

Mechanism of photocatalysis of [Ru(bpy)3]²⁺ and related complexes. ResearchGate. Available at: [Link]

-

Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of Ru(II) and Os(II). OSTI.GOV. Available at: [Link]

-

[Ru(bpy)3]2+ and Other Remarkable Metal-Ligand Charge Transfer (MLCT) Excited States. ResearchGate. Available at: [Link]

-

Femtosecond Transient Absorption Anisotropy Study on [Ru(bpy)3]2+ and [Ru(bpy)(py)4]2+. Ultrafast Interligand Randomization of the MLCT State. ACS Publications. Available at: [Link]

-

Change of luminescence intensity of [Ru(bpy)3]²⁺ (I) with increasing... ResearchGate. Available at: [Link]

-

State diagram for [Ru(bpy)3]²⁺ (bpy = 2,2'-bipyridine). GS = ground... ResearchGate. Available at: [Link]

-

Molecular structure of [Ru(bpy)3]²⁺ prototype complex (A). Ru(II)... ResearchGate. Available at: [Link]

-

Synthesis and characterization of tris(heteroleptic) Ru(II) complexes bearing styryl subunits. Dalton Transactions. Available at: [Link]

-

Tris(2,2'-bipyridine)ruthenium(II). University of Massachusetts Boston. Available at: [Link]

-

The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. Inorganic Chemistry. Available at: [Link]

-

Electronic States of Tris(bipyridine) Ruthenium(II) Complexes in Neat Solid Films Investigated by Electroabsorption Spectroscopy. NIH. Available at: [Link]

-

Section 8.3.8: Applications of Charge-Transfer. Chemistry LibreTexts. Available at: [Link]

-

The electronic spectrum of cryogenic ruthenium-tris-bipyridine dications in vacuo. AIP Publishing. Available at: [Link]

-

Solvent effects on the metal-to-ligand charge transfer transition of the complex [Ru(NH3)5(Pyrazine)]2+. ResearchGate. Available at: [Link]

-

Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of ruthenium(II) and osmium(II). ACS Publications. Available at: [Link]

-

Luminescence quenching of *[Ru(bpy)3]2+ by ruthenium(II) tetraphosphite complexes with different phosphite ligands. ResearchGate. Available at: [Link]

-

Ru(bpy)3 : an “intriguing” molecule. PhysicsOpenLab. Available at: [Link]

Sources

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. physicsopenlab.org [physicsopenlab.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Nature of ultrafast dynamics in the lowest-lying singlet excited state of [Ru(bpy) 3 ] 2+ - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03806H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. doras.dcu.ie [doras.dcu.ie]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of Ru(II) and Os(II) (Technical Report) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of tris(heteroleptic) Ru(II) complexes bearing styryl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

Excited state dynamics of Tris(2,2'-bipyridyl)ruthenium(II)

An In-Depth Technical Guide to the Excited State Dynamics of Tris(2,2'-bipyridyl)ruthenium(II)

Introduction: The Archetype of Inorganic Photochemistry

Tris(2,2'-bipyridyl)ruthenium(II), commonly denoted as [Ru(bpy)₃]²⁺, stands as a cornerstone in the fields of photophysics and photochemistry. For decades, its unique combination of properties—intense absorption of visible light, a remarkably long-lived excited state, and versatile redox activity—has captivated and driven research across a spectrum of scientific disciplines.[1] From pioneering studies in solar energy conversion to its current prominence in photoredox catalysis for complex organic synthesis, the journey of [Ru(bpy)₃]²⁺ is intrinsically linked to our understanding of how molecules interact with light.[1][2][3]